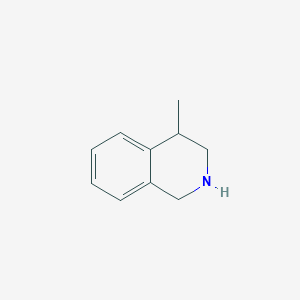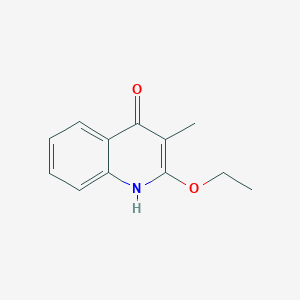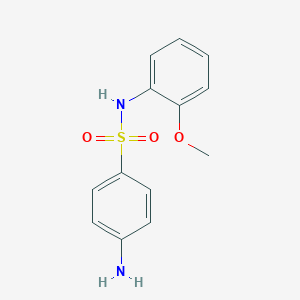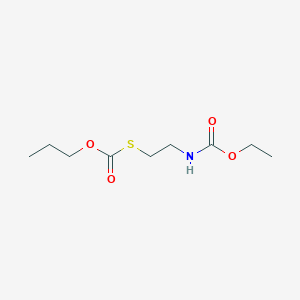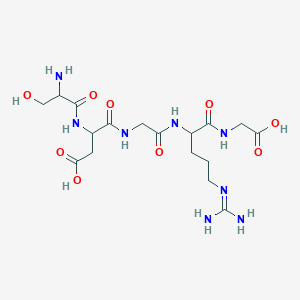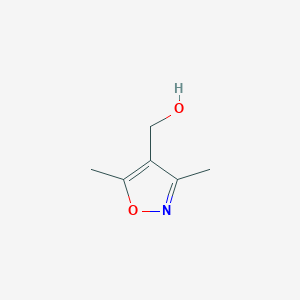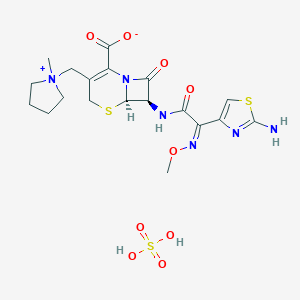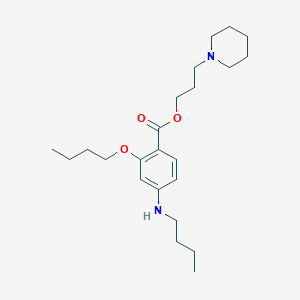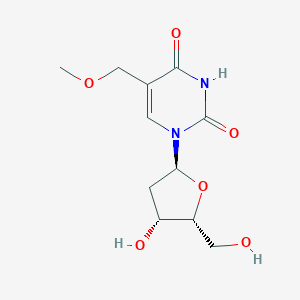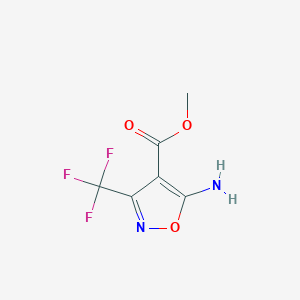
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI), also known as TFMIA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. In
Wirkmechanismus
The mechanism of action of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) is thought to involve the inhibition of the NF-kappaB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been found to inhibit the activation of NF-kappaB by preventing the phosphorylation and degradation of its inhibitor, IkappaB-alpha. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the expression of adhesion molecules that promote leukocyte recruitment to sites of inflammation.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory and analgesic properties, 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been found to possess a range of other biological activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the activity of certain chemotherapeutic agents. 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) is its broad range of biological activities, which make it a useful tool for studying a variety of disease processes. However, its relatively low yield and high cost may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI). One area of interest is the development of more efficient synthesis methods that can improve the yield and reduce the cost of producing this compound. Another area of focus is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies for inflammatory and immune-mediated diseases. Additionally, further studies are needed to explore the potential of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) as a neuroprotective agent and to investigate its effects on other disease processes, such as cardiovascular disease and metabolic disorders.
Synthesemethoden
The synthesis of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) involves the reaction of 4-methyl-5-nitroisoxazole with trifluoroacetic anhydride and triethylamine, followed by reduction with hydrogen gas and palladium on carbon catalyst. The yield of this reaction is typically around 50%, and the resulting product is a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been extensively studied in the field of medicinal chemistry, with a particular focus on its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the expression of COX-2, a key enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Eigenschaften
CAS-Nummer |
108655-61-4 |
|---|---|
Produktname |
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) |
Molekularformel |
C6H5F3N2O3 |
Molekulargewicht |
210.11 g/mol |
IUPAC-Name |
methyl 5-amino-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H5F3N2O3/c1-13-5(12)2-3(6(7,8)9)11-14-4(2)10/h10H2,1H3 |
InChI-Schlüssel |
JTLMTRFNPHRSRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
Kanonische SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
Synonyme |
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
